![molecular formula C11H19NO B1485737 trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol CAS No. 2138625-35-9](/img/structure/B1485737.png)
trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol
Overview
Description
Trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol, also known as trans-2-OH-CPCB, is a cyclic alcohol that has been used in a variety of scientific research applications. It is an important intermediate in organic synthesis, and has been used as a model compound to study the mechanisms of organic reactions. It has also been used as a building block for the synthesis of novel compounds, and as a starting material for the synthesis of other cyclic alcohols.
Scientific Research Applications
Antitubercular and Antibacterial Activity
The compound has been used in the synthesis of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties . These oxazolidinones have shown promising antitubercular and antibacterial activity . The study involved in vitro evaluation of these compounds against Mycobacterium tuberculosis and Gram-positive bacteria .
Synthesis of Multi-Substituted Pyrrole Derivatives
This compound has been used in the synthesis of multi-substituted pyrrole derivatives . These derivatives are synthesized through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its simplicity, availability of starting materials, and broad range of substrates .
Biological Activity
The compound has been used in the synthesis of various derivatives that have shown a range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic effects . Some of these derivatives can also be used as enzyme inhibitors .
Synthesis of Pyrrole Heterocycles
The compound has been used in the Van Leusen pyrrole synthesis . This involves [3+2] cycloaddition with TosMICs and electron-deficient compounds . This method is one of the most convenient ways to synthesize pyrrole heterocycles .
Pharmaceutical Applications
Due to its role in the synthesis of various biologically active compounds, this compound has potential applications in the pharmaceutical industry . It can be used to develop new drugs with antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, anticancer, and antiparasitic properties .
Chemical Research
The compound is used in chemical research for the synthesis of various derivatives . These derivatives are then used in various studies to understand their properties and potential applications .
properties
IUPAC Name |
(1R,2R)-2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2/t8?,9?,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJQACEYSUZKF-JPPWEJMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCC3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2C1)[C@@H]3CC[C@H]3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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